1,2-Dichloroethenoxybenzene
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Overview
Description
1,2-Dichloroethenoxybenzene is an organic compound characterized by the presence of a benzene ring bonded to a 1,2-dichloroethene group. This compound is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroethenoxybenzene can be synthesized through several methods. One common method involves the reaction of styrene with copper(I) chloride in dichloromethane. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen. This process is carried out in the gas phase at temperatures ranging from the boiling point of the feed to about 400°C, using a platinum/spinel catalyst .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroethenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.
Scientific Research Applications
1,2-Dichloroethenoxybenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving chlorinated organic compounds.
Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals.
Industry: It is used in the production of paints, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dichloroethenoxybenzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of detoxification enzymes and the formation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A similar compound with two chlorine atoms on adjacent carbon atoms of the benzene ring.
1,3-Dichlorobenzene: Chlorine atoms are positioned on the 1st and 3rd carbon atoms of the benzene ring.
1,4-Dichlorobenzene: Chlorine atoms are positioned on the 1st and 4th carbon atoms of the benzene ring.
Uniqueness
1,2-Dichloroethenoxybenzene is unique due to the presence of the 1,2-dichloroethene group attached to the benzene ring, which imparts distinct chemical properties and reactivity compared to other dichlorobenzenes. This structural difference influences its solubility, reactivity, and applications in various fields .
Properties
IUPAC Name |
1,2-dichloroethenoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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